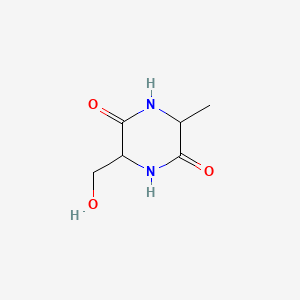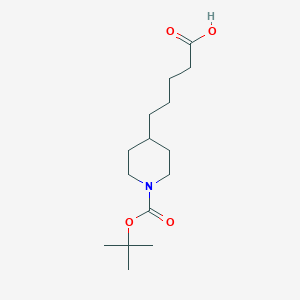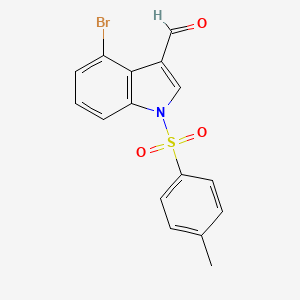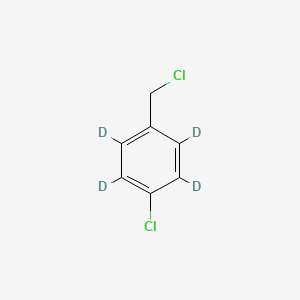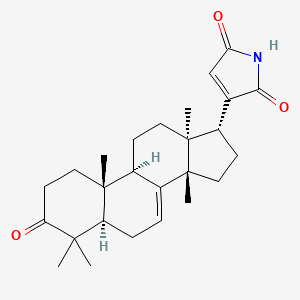
Laxiracemosin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Laxiracemosin H and related compounds involves detailed organic chemistry techniques, including the use of NMR spectroscopy and mass spectrometry for structural elucidation. One study highlighted the isolation of tirucallane-type alkaloids from Dysoxylum laxiracemosum, indicating the complexity of synthesizing such compounds and determining their structures (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of Laxiracemosin H, among other tirucallane-type alkaloids, was elucidated using extensive NMR spectrometric and mass spectroscopic methods, underscoring the intricacy of these molecules (Zhang et al., 2010).
Chemical Reactions and Properties
The chemical properties of Laxiracemosin H relate closely to its structure, as the functional groups present dictate its reactivity and interactions with other molecules. The tirucallane-type alkaloids, including Laxiracemosin H, exhibit significant biological activities, such as cytotoxicity against human cancer cell lines, indicating their potential for pharmaceutical applications (Zhang et al., 2010).
Scientific Research Applications
Laxiracemosins, including Laxiracemosin H, were discovered in the bark of Dysoxylum laxiracemosum. Some of these compounds, such as laxiracemosins A and E, showed significant cytotoxicity against human cancer cell lines, suggesting potential use in cancer treatment (Xiang-Yun Zhang et al., 2010).
Another study focused on the chemical constituents of Dysoxylum laxiracemosum's stems. Several compounds, including Laxiracemosin H, were isolated and identified. The study expanded the understanding of this plant's chemical profile, which is crucial for further research into its pharmacological properties (T. Tang et al., 2012).
In a study that isolated various compounds from Dysoxylum lenticellatum, Laxiracemosin H was identified among others. This research provided insight into the chemical constituents of the plant and their potential cytotoxic activities, indicating possible therapeutic applications (Xu You-kai, 2012).
Safety and Hazards
While specific safety and hazard information for Laxiracemosin H is not available in the sources retrieved, general safety measures for handling chemical substances should be followed. These include washing thoroughly after handling, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and keeping away from sources of ignition .
Mechanism of Action
Mode of Action
Terpene alkaloids often bind to proteins or other cellular components, altering their function and leading to changes in cellular processes .
Result of Action
In vitro studies have shown that Laxiracemosin H is inactive against HL-60, SMMC-7721, A-549, MCF-7, SW480 cells (IC 50: > 20 µM)
properties
IUPAC Name |
3-[(5R,9R,10R,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOKEBRRTSUMOO-CVRFEKSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are Laxiracemosin H and Laxiracemosin B, and where were they discovered?
A1: Laxiracemosin H and Laxiracemosin B are tirucallane-type alkaloids []. They were isolated from the stems of Dysoxylum lenticellatum alongside ten other compounds during a study on the plant's chemical constituents []. This study marks the first time these compounds have been isolated from D. lenticellatum [].
Q2: Are there any notable biological activities associated with the compounds found in Dysoxylum lenticellatum?
A2: Yes, while the specific activity of Laxiracemosin H was not investigated in the study, a related compound, 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, demonstrated significant inhibitory activities against human cancer cell lines in vitro []. This suggests potential for further research into the bioactivity of tirucallane-type alkaloids like Laxiracemosin H.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Norleucine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester](/img/no-structure.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)
